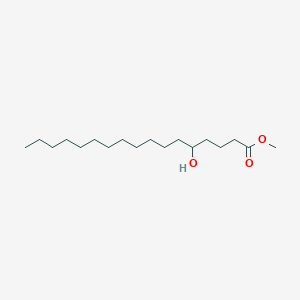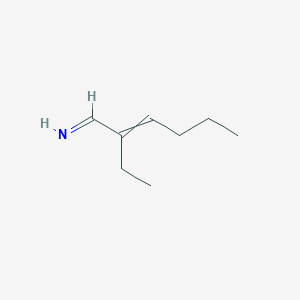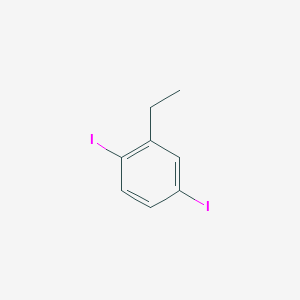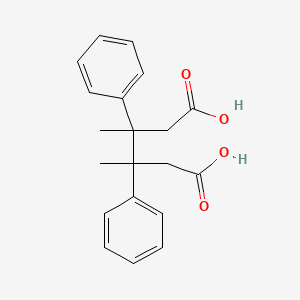
3-Methyl-5-methylideneoxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-methylideneoxolan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-methyl-2-buten-1-ol with an oxidizing agent to form the desired lactone. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the formation of the lactone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods are designed to optimize yield and purity while minimizing the production of by-products. The use of advanced catalysts and automated systems helps in achieving efficient and cost-effective production.
化学反応の分析
Types of Reactions
3-Methyl-5-methylideneoxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactone to its corresponding diol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the lactone ring is opened and substituted with different nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Nucleophiles: Various nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce diols. Substitution reactions can result in a wide range of substituted lactones.
科学的研究の応用
3-Methyl-5-methylideneoxolan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 3-Methyl-5-methylideneoxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modification of cellular components, resulting in various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- γ-Methyl-α-methylene-γ-butyrolactone
- 2(3H)-Furanone, dihydro-5-methyl-3-methylene-
- 5-Methyl-3-methylenedihydro-2(3H)-furanone
Uniqueness
3-Methyl-5-methylideneoxolan-2-one is unique due to its specific ring structure and the presence of both methyl and methylene groups
特性
CAS番号 |
89609-42-7 |
|---|---|
分子式 |
C6H8O2 |
分子量 |
112.13 g/mol |
IUPAC名 |
3-methyl-5-methylideneoxolan-2-one |
InChI |
InChI=1S/C6H8O2/c1-4-3-5(2)8-6(4)7/h4H,2-3H2,1H3 |
InChIキー |
DSODYTUHIDZDMX-UHFFFAOYSA-N |
正規SMILES |
CC1CC(=C)OC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![9-[(Furan-2-yl)oxy]nona-2,4,6,8-tetraenal](/img/structure/B14383870.png)
![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-naphthalen-1-ylurea](/img/structure/B14383876.png)
![3-Bromo-1-[4-(tetradecyloxy)phenyl]propan-1-one](/img/structure/B14383878.png)






![N~1~,N~3~-Bis[2-(2-hydroxyethoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide](/img/structure/B14383916.png)
![1,1-Dichloro-5-ethyl-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14383919.png)
